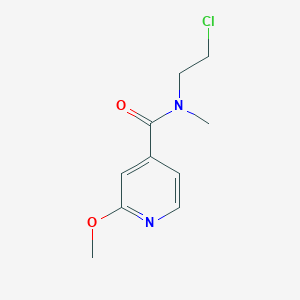

N-(2-Chloroethyl)-2-methoxy-N-methylpyridine-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-chloroethyl)-2-methoxy-N-methylpyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2/c1-13(6-4-11)10(14)8-3-5-12-9(7-8)15-2/h3,5,7H,4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZGCOJXABUWXBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCl)C(=O)C1=CC(=NC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloroethyl)-2-methoxy-N-methylpyridine-4-carboxamide typically involves the reaction of 2-methoxy-4-pyridinecarboxylic acid with N-methyl-2-chloroethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or acetonitrile, and a catalyst, such as triethylamine or pyridine, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production to achieve the desired quality standards .

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)-2-methoxy-N-methylpyridine-4-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

Reduction Reactions: The carboxamide moiety can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media are employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents are utilized.

Major Products Formed

Scientific Research Applications

N-(2-Chloroethyl)-2-methoxy-N-methylpyridine-4-carboxamide has a wide range of applications in scientific research, including:

Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-2-methoxy-N-methylpyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the formation of DNA adducts and subsequent disruption of cellular processes . The methoxy and carboxamide groups contribute to the compound’s overall stability and reactivity, influencing its biological activity .

Comparison with Similar Compounds

Structural Analog: MSC-5350 (5-[2-[5-Chloro-2-[[(5-methoxy-8-quinolinyl)sulfonyl]amino]phenyl]ethynyl]-4-methoxy-N,N-dimethyl-2-pyridinecarboxamide)

Key Differences :

- Pyridine Substituents : MSC-5350 has a 4-methoxy group and a dimethylcarboxamide at position 2, whereas the target compound features a 2-methoxy group and an N-methyl-N-(2-chloroethyl)carboxamide at position 4.

- Additional Moieties: MSC-5350 includes a quinolinyl sulfonamide and ethynyl linkage, absent in the target compound. Functional Implications:

- MSC-5350’s extended aromatic system (quinolinyl) could enhance DNA intercalation or protein binding, while the target compound’s simpler structure may favor solubility or metabolic stability .

Chloroethyl-Containing Alkylating Agents: N,N'-bis(2-chloroethyl)-N-nitrosourea

Key Differences :

- Core Structure : The nitrosourea group in N,N'-bis(2-chloroethyl)-N-nitrosourea facilitates spontaneous decomposition to generate reactive ethylenimine intermediates, whereas the target compound’s carboxamide group may require enzymatic activation.

- Reactivity: Nitrosoureas cross-link DNA via chloroethyl adducts, forming diguanylethane cross-links (as demonstrated in ).

Amine-Based Chloroethyl Compounds: N-(2-chloroethyl)-N-(isopropyl)propan-1-amine

Key Differences :

- Backbone : This compound is a tertiary amine, contrasting with the target’s pyridine-carboxamide scaffold.

- Reactivity : The amine’s lone pair may enhance nucleophilic alkylation, while the carboxamide’s electron-withdrawing pyridine ring could modulate chloroethyl reactivity. Both compounds likely target nucleophilic DNA sites but via divergent mechanisms .

Comparative Data Table

Mechanistic and Pharmacological Insights

- DNA Cross-Linking Potential: The chloroethyl group in the target compound may form covalent bonds with DNA guanine residues, analogous to N,N'-bis(2-chloroethyl)-N-nitrosourea, which generates diguanylethane cross-links .

- Selectivity : The methoxy group’s position (ortho vs. para) may influence binding to molecular targets, as seen in MSC-5350’s structural optimization for enhanced activity .

Biological Activity

N-(2-Chloroethyl)-2-methoxy-N-methylpyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.

This compound features a chloroethyl group that can participate in nucleophilic substitution reactions, making it a versatile building block in organic synthesis. Its structure allows for various chemical transformations, including oxidation and reduction reactions, which further enhance its utility in biological applications .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the formation of DNA adducts, disrupting cellular processes and potentially inducing apoptosis in cancer cells . The compound's mechanism involves targeting specific pathways associated with cell proliferation and survival.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro experiments show that it can inhibit the proliferation of various human cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer) at low micromolar concentrations. One study highlighted that a derivative of this compound was able to prolong the lifespan of colon carcinoma-burdened mice while suppressing tumor progression through mechanisms such as angiogenesis inhibition and apoptosis induction .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 5.0 | Induction of apoptosis |

| HCT116 | 3.5 | Inhibition of angiogenesis |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for its antimicrobial effects. Preliminary studies indicate that it possesses activity against various bacterial strains, suggesting potential applications in treating infections . The compound's ability to disrupt bacterial cell membranes may contribute to its antimicrobial efficacy.

Case Studies

- In Vitro Studies : A series of derivatives based on this compound were synthesized and tested against multiple cancer cell lines. The results indicated varying degrees of potency, with some derivatives exhibiting enhanced activity due to structural modifications .

- In Vivo Studies : Animal models treated with the compound showed significant reductions in tumor size compared to controls. The studies emphasized the importance of dosage and administration route in maximizing therapeutic outcomes .

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing N-(2-Chloroethyl)-2-methoxy-N-methylpyridine-4-carboxamide in laboratory settings?

- Methodological Answer : Synthesis requires multi-step reactions, with emphasis on solvent selection (e.g., polar aprotic solvents), temperature control (typically 60–80°C for substitution reactions), and stoichiometric ratios of intermediates. Reaction progress should be monitored via thin-layer chromatography (TLC) to optimize intermediate purity. For example, acidic reduction steps using iron powder may enhance yield .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify substituent positions and high-performance liquid chromatography (HPLC) for purity assessment (>98%). Cross-reference spectral data with PubChem entries for analogous pyridinecarboxamides to validate functional groups .

Q. What safety protocols are essential for handling chloroethyl-containing intermediates during synthesis?

- Methodological Answer : Due to acute toxicity risks (Category 4 for oral/dermal/inhalation exposure), use fume hoods, nitrile gloves, and closed systems for reactions. Emergency protocols should include neutralization of spills with inert adsorbents and immediate ventilation. Safety data sheets (SDS) for structurally related compounds recommend trained personnel and rigorous personal protective equipment (PPE) .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve yield and purity of this compound?

- Methodological Answer : Employ design of experiments (DoE) to test variables like pH, catalyst loading, and reaction time. For example, acidic conditions (pH 2–4) during reduction steps may minimize byproducts. Statistical tools (e.g., ANOVA) can identify significant factors, while scale-up studies should prioritize solvent recovery to reduce costs .

Q. How should researchers address discrepancies in biological activity data during preclinical evaluation?

- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., enzyme-linked immunosorbent assay (ELISA) vs. cell viability assays). Investigate potential impurities via LC-MS; chloroethyl derivatives may degrade into reactive electrophiles under physiological conditions, skewing results. Adjust storage conditions (e.g., inert atmosphere, −20°C) to stabilize the compound .

Q. What strategies enhance regioselective control during functionalization of the pyridine core?

- Methodological Answer : Use directing groups (e.g., methoxy at C2) to bias electrophilic substitution at C4. Computational modeling (DFT) can predict reactive sites, while protecting groups (e.g., tert-butoxycarbonyl) on the chloroethyl chain prevent undesired side reactions during carboxamide formation .

Q. How can degradation pathways and shelf-life stability be assessed for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.